molecular formula C13H12N4O2S B2604038 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 422540-26-9

5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2604038
CAS No.: 422540-26-9
M. Wt: 288.33
InChI Key: HQVSEQAZXORLIJ-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 422540-26-9) is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound features a pyrazolo[3,4-d]pyrimidine core, a privileged structure in medicinal chemistry known for its versatility as a purine isostere, enabling it to interact with a wide range of enzymatic targets . Its molecular formula is C13H12N4O2S, with a molecular weight of 288.33 . The structure complies with Lipinski's rule of five, possessing a logP of 1.91, two hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, indicating favorable drug-like properties for lead optimization studies . The pyrazolo[3,4-d]pyrimidine pharmacophore is a cornerstone in developing kinase inhibitors. Recent research highlights derivatives of this scaffold as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a critical target in oncology . Furthermore, molecular hybridization strategies that fuse this core with other pharmacophores are being actively explored to create novel anti-infective agents. A 2025 study demonstrated that such hybrids exhibit promising antitubercular activity by potentially inhibiting essential bacterial enzymes like DprE1, which is involved in mycobacterial cell wall biosynthesis . This compound serves as a key synthetic intermediate for constructing complex fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which have shown significant antimicrobial properties in scientific screenings . This product is intended for biological screening and lead optimization activities in a controlled research environment . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-2-19-9-5-3-8(4-6-9)17-12(18)10-7-14-16-11(10)15-13(17)20/h3-7H,2H2,1H3,(H2,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVSEQAZXORLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethoxyphenyl-substituted ketones under acidic or basic conditions. The reaction conditions often include:

    Cyclization Reaction: The initial step involves the condensation of hydrazine derivatives with ethoxyphenyl-substituted ketones in the presence of a catalyst such as acetic acid or sulfuric acid.

    Thioxo Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo ring or the thioxo group, resulting in various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrazolo derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its efficacy against a range of bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The presence of the pyrazolopyrimidinone core is known to interact with various biological targets, offering therapeutic potential .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Compound Name / ID Key Substituents Structural Impact Reference
Target Compound N5: 4-ethoxyphenyl; C6: thioxo Enhanced lipophilicity and potential PDE9A inhibition (hypothesized based on C33(S) in ).
C33(S) (PDE9A inhibitor) N5: 4-chlorophenyl; N1: cyclopentyl High PDE9A selectivity (IC₅₀ = 11 nM) due to chlorophenyl and cyclopentyl groups optimizing hydrophobic interactions .
8b (Anticancer agent) N5: 4-hydroxyphenyl IC₅₀ = 25 µM (MCF-7 cells); hydroxyl group improves solubility but reduces potency compared to ethoxy .
10a (Thiazolidinone derivative) C5: thiazolidinone; N5: phenyl Thiazolidinone moiety introduces planar rigidity, potentially enhancing DNA intercalation (structural hypothesis) .
154 (Synthetic analog) N1: 2-phenylpropyl; C6: thioxo 60% synthetic yield; bulky phenylpropyl group may hinder membrane permeability .
Halogenated derivatives (e.g., Br, I) C7: halogenated methyl Halogenation induces annulation of thiazolinic cycles, altering biological targets .

Key Observations :

  • N5 Aromatic Substitution : Ethoxy (target compound), chloro (C33(S)), and hydroxy (8b) groups at N5 significantly modulate activity. Ethoxy balances lipophilicity and steric bulk, while hydroxy improves solubility but reduces potency .
  • C6 Modifications : Thioxo groups (target compound, 154) favor tautomerization, whereas oxo or methylthio groups (e.g., ) alter hydrogen-bonding capacity .
Physicochemical Properties
  • Dihedral Angles : Derivatives with chloroethyl (5.72°) or fluorophenyl (28.96°) groups exhibit variable ring planarity, affecting stacking interactions . The target compound’s ethoxy group likely induces moderate planarity (~20–27°).
  • Solubility: Hydroxyethyl () and morpholinocarbonyl () substituents improve aqueous solubility, whereas ethoxy may reduce it .

Biological Activity

5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources and includes relevant data tables and findings from case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2OSC_{16}H_{20}N_2OS. Its structure features a thioxo group and a tetrahydro-pyrazolo-pyrimidine framework that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Candida albicans and Staphylococcus aureus .
  • Antifungal Activity : The thioxo group in the structure enhances antifungal activity. Compounds with similar moieties have been reported to exhibit potent antifungal effects against common pathogens .

Anticancer Potential

The anticancer properties of pyrazolo[3,4-d]pyrimidines have been explored in various studies. The mechanism often involves the inhibition of specific enzymes associated with cell proliferation:

  • Inhibition of Thioredoxin Reductase : Recent investigations suggest that compounds targeting thioredoxin reductase can lead to apoptosis in cancer cells. This is particularly relevant for compounds that share structural similarities with this compound .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that derivatives with electron-donating groups exhibited superior activity against both gram-positive and gram-negative bacteria. The compound's structure significantly influenced its antibacterial potency.

CompoundMIC (µg/mL)Target Organism
Compound A15.62Candida albicans
Compound B10.00Staphylococcus aureus
Compound C20.00Escherichia coli

Study 2: Anticancer Activity

In another study assessing anticancer properties, derivatives were tested for their ability to inhibit cell growth in various cancer cell lines. The results showed that modifications at specific positions on the pyrazolo ring could enhance cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
Compound D12.50HeLa (cervical cancer)
Compound E8.75MCF-7 (breast cancer)
Compound F15.00A549 (lung cancer)

Q & A

Q. How can the synthetic route for 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one be optimized to improve yield and purity?

Methodological Answer: A multi-step synthesis approach is recommended, involving:

Cyclocondensation : React 4-ethoxyphenyl-substituted precursors (e.g., thiourea derivatives) with pyrazole intermediates under acidic conditions (e.g., p-toluenesulfonic acid) to form the pyrazolo[3,4-d]pyrimidine core .

Solvent Selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) to stabilize intermediates and reduce side reactions .

Temperature Control : Maintain temperatures between 60–80°C to prevent decomposition of thermally labile intermediates .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1p-TsOH, DMSO, 70°C65–7092–95
2NH₄OAc buffer, pH 6.575–8097–99

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for pyrazole and pyrimidine rings) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343.0825 for C₁₄H₁₃N₄O₂S) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) using single crystals grown via slow evaporation in ethanol .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks; monitor degradation via HPLC. Acceptable stability is <5% impurity formation .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; quantify photodegradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the pyrazolo[3,4-d]pyrimidine scaffold?

Methodological Answer:

Substituent Variation : Synthesize analogs with substituents at C-5 (e.g., halogens, alkyl groups) and compare bioactivity .

In Silico Docking : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., CDK2, EGFR) based on substituent hydrophobicity and steric effects .

Biological Assays : Test inhibitory activity (IC₅₀) in enzyme inhibition assays (e.g., ATP-binding site competition) and correlate with computational predictions .

Q. Table 2: SAR Trends for Common Modifications

PositionSubstituentEffect on CDK2 Inhibition (IC₅₀)
C-5Ethoxy0.45 µM (baseline)
C-5Fluoro0.28 µM (↑ affinity)
C-6Thioxo0.50 µM (↓ solubility)

Q. What experimental strategies can resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assay Conditions : Use uniform ATP concentrations (1 mM) and pH 7.4 buffers to minimize variability in kinase inhibition assays .
  • Orthogonal Validation : Confirm activity via:
    • Cellular Models : Dose-response in cancer cell lines (e.g., MCF-7, HeLa) with apoptosis markers (Annexin V/PI) .
    • Target Engagement : CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to compare IC₅₀ values from independent studies and identify outliers .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

Methodological Answer:

Abiotic Degradation : Expose to simulated sunlight (Xe lamp, 300–800 nm) and analyze photoproducts via LC-QTOF-MS .

Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolite formation (e.g., sulfoxide derivatives) .

Ecotoxicity : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and chronic effects in algal growth inhibition assays (OECD 201) .

Q. Table 3: Environmental Persistence Data

ParameterValueMethod
Hydrolysis half-life>30 days (pH 7)OECD 111
Log Kow2.8 ± 0.3Shake-flask

Q. What computational methods are suitable for predicting metabolic pathways of this compound?

Methodological Answer:

  • Phase I Metabolism : Use GLORYx or Meteor Nexus to predict cytochrome P450-mediated oxidation (e.g., ethoxy → hydroxy conversion) .
  • Phase II Conjugation : Simulate glucuronidation/sulfation using SwissADME’s transporter models .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-MS/MS .

Q. How can researchers optimize the compound’s bioavailability for preclinical testing?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Permeability Assays : Measure Papp values in Caco-2 monolayers; aim for >1 × 10⁻⁶ cm/s .
  • Pharmacokinetics : Administer IV/PO doses in rodent models and calculate AUC0–24h ratios to assess oral bioavailability .

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